7,10-O-Ditroc docetaxel is a significant compound in the field of medicinal chemistry, particularly as an intermediate in the synthesis of docetaxel, a widely used chemotherapeutic agent. Docetaxel, a semisynthetic derivative of paclitaxel, is primarily employed in treating various cancers, including breast and lung cancer. The compound's systematic name reflects its structure, indicating the presence of two tert-butyloxycarbonyl (Troc) protecting groups at the 7 and 10 positions of the baccatin III backbone.
7,10-O-Ditroc docetaxel is derived from 10-deacetylbaccatin III, which is obtained from the Pacific yew tree (Taxus brevifolia) or through semi-synthetic methods involving other plant sources. The compound falls under the classification of antineoplastic agents due to its role in cancer treatment. It is categorized as a taxane derivative, which is characterized by a unique tetracyclic core structure that interacts with microtubules to inhibit cell division.
The synthesis of 7,10-O-Ditroc docetaxel involves several key steps:
This method allows for high yields and purity of the final product while minimizing side reactions that could lead to impurities .
The molecular formula for 7,10-O-Ditroc docetaxel is , with a molecular weight of approximately 477.6 g/mol. The compound features a complex tetracyclic structure typical of taxanes, characterized by:
The structural representation can be visualized using chemical drawing software or databases such as PubChem .
7,10-O-Ditroc docetaxel participates in several key chemical reactions:
The mechanism of action of docetaxel, derived from 7,10-O-Ditroc docetaxel, involves:
This mechanism underlies its efficacy as an antineoplastic agent .
7,10-O-Ditroc docetaxel serves primarily as an intermediate in the synthesis of docetaxel. Its applications include:
Taxane derivatives represent a cornerstone of modern cancer chemotherapy, with paclitaxel (isolated from Taxus brevifolia bark in 1971) pioneering the class’s clinical utility. Its semisynthetic analogue docetaxel—developed in the 1980s—exhibits superior bioavailability and broader antitumor activity against breast, prostate, and non-small cell lung carcinomas [3] [8]. Docetaxel’s mechanism involves microtubule stabilization, inducing mitotic arrest and apoptosis in proliferating cells. The drug’s structural complexity (containing a tetracyclic core and multiple reactive hydroxyl groups) necessitates sophisticated synthetic strategies, setting the stage for advanced intermediates like 7,10-O-Ditroc Docetaxel [9]. Clinical trials such as STAMPEDE have validated docetaxel’s survival benefits in metastatic castration-resistant prostate cancer when combined with prednisolone, cementing taxanes as irreplaceable oncotherapeutics [8].
As a protected form of docetaxel, 7,10-O-Ditroc Docetaxel (CAS# 114915-14-9) serves as a pivotal intermediate in the synthesis of novel taxane derivatives. Its primary function is to enable selective chemical modifications at the C-1, C-2’, or C-13 positions while safeguarding the C-7 and C-10 hydroxyl groups. This selectivity is critical for generating analogs like 3′-N-phenylsulfonyl docetaxel derivatives, which exhibit anti-hepatitis B virus (HBV) activity in vitro [9]. Key characteristics include:
Table 1: Key Applications of 7,10-O-Ditroc Docetaxel in Synthesis
Application | Target Compound | Key Reaction Conditions | Reference |
---|---|---|---|
Anti-HBV Analogs | 3′-N-Phenylsulfonyl docetaxel | Troc deprotection with Zn/AcOH | [9] |
Fluorinated Docetaxel Derivatives | 3′-Trifluoromethyl docetaxel | Side-chain coupling pre-deprotection | [9] |
N-Boc-Oxazolidine Taxanes | Stereoselective C-13 side-chain analogs | DCC/DMAP-mediated esterification | [9] |
The 2,2,2-trichloroethoxycarbonyl (Troc) groups at C-7 and C-10 positions confer orthogonal protection critical for docetaxel’s synthetic manipulation. Introduced using Troc-Cl (2,2,2-trichloroethyl chloroformate) or Troc-OSu (N-succinimidyl carbonate), these groups exhibit:
Table 2: Comparative Analysis of Troc vs. Common Protecting Groups
Protecting Group | Orthogonal To | Cleavage Conditions | Advantages in Taxane Chemistry |
---|---|---|---|
Troc | Boc, Fmoc, Cbz | Zn/AcOH or TBAF | Selective deprotection; crystalline intermediates |
Acetyl | Troc, Silyl | Base hydrolysis (K2CO3/MeOH) | Low steric bulk; inexpensive |
TBDMS | Troc, Acetyl | Fluoride ions (TBAF) | Superior steric shielding of -OH groups |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8